molecular formula C22H30N4O4 B5018563 1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea

1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B5018563
M. Wt: 414.5 g/mol
InChI Key: OODAHFYAZDZIEO-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea is a synthetic compound that features a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is of interest in medicinal chemistry due to its potential bioactivity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3,4,5-trimethoxyphenylamine with ethylene oxide under controlled conditions.

    Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form the urea derivative. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: The compound can interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with similar pharmacophore groups.

Uniqueness

1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea is unique due to its specific combination of the trimethoxyphenyl group with the piperazine and urea moieties, which may confer distinct bioactivity and therapeutic potential compared to other compounds.

Properties

IUPAC Name

1-phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-28-19-15-18(16-20(29-2)21(19)30-3)26-13-11-25(12-14-26)10-9-23-22(27)24-17-7-5-4-6-8-17/h4-8,15-16H,9-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODAHFYAZDZIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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